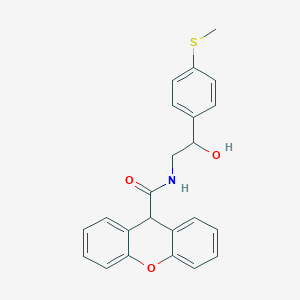![molecular formula C20H18N2OS2 B2638555 2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686770-91-2](/img/structure/B2638555.png)
2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a chemical compound with the molecular formula C20H18N2OS2. It has a molecular weight of 366.5. This compound is part of a class of compounds known as thieno[2,3-d]pyrimidines, which have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves several steps. The process typically starts with the creation of an iminium intermediate, which acts as an electrophile for the nucleophilic addition of a ketoester enol. The ketone carbonyl of the resulting adduct then undergoes condensation with urea NH2 to give the cyclized product .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)F . This representation provides a text-based way to describe the structure of the compound.Chemical Reactions Analysis
The chemical reactions involving thieno[2,3-d]pyrimidines are diverse and depend on the specific substituents present on the pyrimidine ring. In general, these compounds can undergo a variety of reactions, including cyclization, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 370.5 g/mol, a XLogP3-AA value of 4.3, and a topological polar surface area of 83.3 Ų . These properties can influence the compound’s solubility, stability, and reactivity.科学的研究の応用
Synthesis and Evaluation of Antitumor Activity
A study demonstrated the synthesis of 6-phenyl-thieno[3,2-d]pyrimidine derivatives from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. These derivatives displayed significant anticancer activity against several human cancer cell lines, including MCF-7, HeLa, and HCT-116, showcasing their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Synthesis and Biological Potential
Another investigation focused on the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, comparing their properties with those of positionally isomeric thienopyrimidinones and benzene isosteres. The study highlighted the influence of the sulfur atom's position on the electronic spectra and biological activity profiles (Zadorozhny et al., 2010).
Structural Analysis
Research on the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one revealed polymorphic forms and their hydrogen bonding interactions, offering insights into the chemical behavior and stability of these derivatives (Glidewell et al., 2003).
Regioselective Synthesis
The regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been reported, providing a method for obtaining compounds with varied substituents, potentially useful in various pharmaceutical applications (Santos et al., 2015).
Dual Inhibitor Development
A notable study synthesized compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold as dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating significant therapeutic potential, especially in cancer treatment (Gangjee et al., 2008).
作用機序
将来の方向性
The future directions for research on “2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” and related compounds could involve further exploration of their potential therapeutic applications, particularly in the context of cancer treatment. Additional studies could also focus on optimizing the synthesis of these compounds and exploring their reactivity in different chemical reactions .
特性
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c1-14-7-9-15(10-8-14)13-25-20-21-17-11-12-24-18(17)19(23)22(20)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDNGQROQBQAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2638472.png)
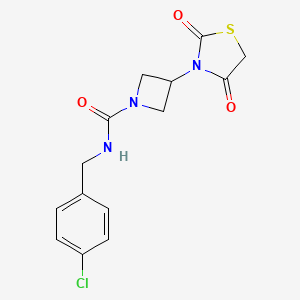
![1-[4-(2,2,2-Trifluoro-1-phenylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638476.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2638484.png)
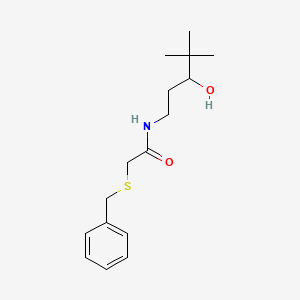
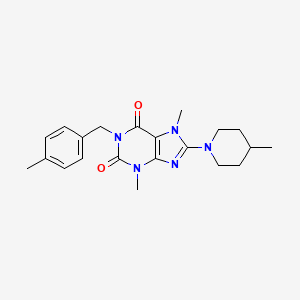
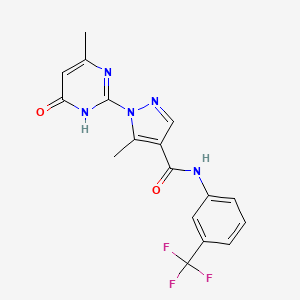

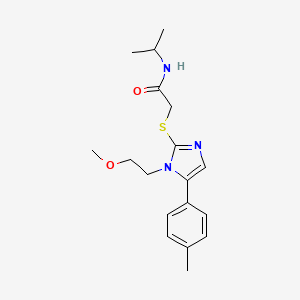
![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate](/img/structure/B2638493.png)
